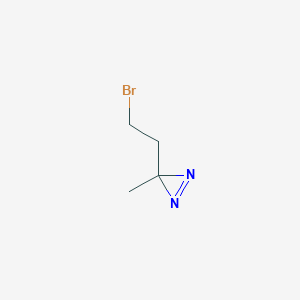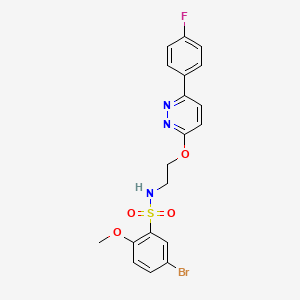
3-(2-bromoethyl)-3-methyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromoethyl)-3-methyl-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are three-membered ring structures containing two nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine typically involves the reaction of 2-bromoethylamine with methyl isocyanate, followed by cyclization to form the diazirine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous intermediates.
化学反応の分析
Types of Reactions
3-(2-bromoethyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring can undergo photolysis to generate reactive carbene intermediates, which can insert into C-H, N-H, or O-H bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Photochemical Reactions: Ultraviolet light sources, such as mercury lamps, are used to initiate the photolysis of the diazirine ring.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, depending on the nucleophile used.
Photochemical Reactions: The major products are the insertion products of the generated carbene intermediates into various bonds.
科学的研究の応用
3-(2-bromoethyl)-3-methyl-3H-diazirine has several scientific research applications:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photoresists for lithography in semiconductor manufacturing.
作用機序
The mechanism of action of 3-(2-bromoethyl)-3-methyl-3H-diazirine primarily involves the generation of reactive carbene intermediates upon photolysis. These carbenes can insert into various bonds, leading to the formation of covalent adducts. The molecular targets and pathways involved depend on the specific application, such as protein labeling or photodynamic therapy.
類似化合物との比較
Similar Compounds
- 3-(2-chloroethyl)-3-methyl-3H-diazirine
- 3-(2-iodoethyl)-3-methyl-3H-diazirine
- 3-(2-fluoroethyl)-3-methyl-3H-diazirine
Uniqueness
3-(2-bromoethyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of applications. Additionally, the methyl group on the diazirine ring enhances the stability of the compound compared to unsubstituted diazirines.
特性
IUPAC Name |
3-(2-bromoethyl)-3-methyldiazirine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMPPCLRKCDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29205-50-3 |
Source


|
| Record name | 3-(2-bromoethyl)-3-methyl-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)
![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/new.no-structure.jpg)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2834816.png)

![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)
![2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2834821.png)


![N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide](/img/structure/B2834828.png)

![N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2834830.png)
carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)
